Cas no 851863-62-2 (1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole)

1-(5-Bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring a brominated furan ring linked to a dihydroimidazole core via a carbonyl group, with a methylsulfanyl substituent. This structure confers reactivity suitable for further functionalization, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The bromine atom enhances electrophilic substitution potential, while the methylsulfanyl group offers versatility in nucleophilic displacement reactions. Its rigid heterocyclic framework may contribute to binding affinity in medicinal chemistry applications. The compound’s stability under standard conditions and well-defined reactivity profile make it a practical building block for constructing complex molecules in drug discovery and agrochemical research.
1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole structure
851863-62-2 structure
Product Name:1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
CAS No:851863-62-2
MF:C9H9BrN2O2S
MW:289.148959875107
CID:6430358
PubChem ID:4153400
Update Time:2025-05-21

1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
    • F0630-0087
    • MLS000117071
    • CHEMBL1307890
    • SR-01000096063
    • (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
    • HMS2266I09
    • SR-01000096063-1
    • (5-bromofuran-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
    • SMR000094025
    • AKOS024588450
    • 851863-62-2
    • Methanone, (5-bromo-2-furanyl)[4,5-dihydro-2-(methylthio)-1H-imidazol-1-yl]-
    • Inchi: 1S/C9H9BrN2O2S/c1-15-9-11-4-5-12(9)8(13)6-2-3-7(10)14-6/h2-3H,4-5H2,1H3
    • InChI Key: VKDRDGRSEBEYEN-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Br)O1)(N1C(SC)=NCC1)=O

Computed Properties

  • Exact Mass: 287.95681g/mol
  • Monoisotopic Mass: 287.95681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 71.1Ų

Experimental Properties

  • Density: 1.74±0.1 g/cm3(Predicted)
  • Boiling Point: 378.7±52.0 °C(Predicted)
  • pka: 0.82±0.60(Predicted)

1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0630-0087-2μmol
1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
851863-62-2 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F0630-0087-1mg
1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
851863-62-2 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F0630-0087-2mg
1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
851863-62-2 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F0630-0087-3mg
1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
851863-62-2 90%+
3mg
$94.5 2023-05-17

1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole Related Literature

Additional information on 1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Professional Introduction to Compound with CAS No. 851863-62-2 and Product Name: 1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

The compound identified by the CAS number 851863-62-2 and the product name 1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a fused imidazole ring with substituents that include a brominated furan moiety and a methylsulfanyl group, has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry.

Structurally, the molecule is characterized by a 5-bromofuran-2-carbonyl group attached to the imidazole core at the 1-position, which is further modified by a methylsulfanyl group at the 2-position. The presence of these functional groups not only contributes to the compound's reactivity but also opens up numerous possibilities for further derivatization and optimization. The 4,5-dihydro designation indicates the saturation of the imidazole ring, making it more accessible for chemical manipulation compared to its aromatic counterpart.

In recent years, there has been a growing interest in imidazole derivatives as pharmacophores due to their broad spectrum of biological activities. The bromofuran moiety, in particular, has been extensively studied for its role in various biological processes and its utility as an intermediate in drug synthesis. For instance, studies have shown that compounds containing this structural motif exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The methylsulfanyl group adds another layer of complexity, influencing both the electronic properties of the molecule and its interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The combination of the 5-bromofuran-2-carbonyl and methylsulfanyl groups provides multiple sites for chemical modification, allowing researchers to fine-tune the molecule's properties to achieve desired pharmacological outcomes. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are crucial.

Recent research has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Imidazole derivatives, in particular, have shown promise in treating a variety of diseases due to their ability to interact with biological targets in unique ways. The structural features of 1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole make it an attractive candidate for further investigation in this context. For example, studies have demonstrated that similar imidazole-based compounds can modulate enzyme activity and signal transduction pathways involved in disease progression.

The synthesis of this compound involves several key steps that highlight the ingenuity of modern organic chemistry techniques. The introduction of the 5-bromofuran-2-carbonyl group typically requires a multi-step process involving halogenation and carbonylation reactions. Similarly, the incorporation of the methylsulfanyl group often involves nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic strategies not only showcase the versatility of current chemical methodologies but also provide valuable insights into how such compounds can be scaled up for industrial production.

From a computational chemistry perspective, understanding the electronic structure and reactivity of this molecule is essential for predicting its biological behavior. Advanced computational methods such as density functional theory (DFT) have been employed to study the interaction between this compound and potential biological targets. These studies have provided valuable insights into how structural modifications can influence binding affinity and efficacy.

The pharmaceutical industry has long recognized the importance of innovative intermediates like 1-(5-bromofuran-2-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole in driving drug discovery efforts. By providing a robust framework for further chemical manipulation, such compounds enable researchers to explore new therapeutic avenues with greater efficiency. This underscores the need for continued investment in research and development within this field.

In conclusion, the compound with CAS number 851863-62-2 represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in drug development pipelines. As research progresses, it is likely that we will see further exploration of its capabilities and perhaps even new derivatives that push the boundaries of what is possible in medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk